molecular formula C17H12BrClFN3O2 B3000490 2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide CAS No. 1251572-57-2

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide

Cat. No.: B3000490
CAS No.: 1251572-57-2
M. Wt: 424.65
InChI Key: IBLUWHLUSFQBHZ-UHFFFAOYSA-N
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Description

2-(5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl)-N-(2-chloro-4-fluorobenzyl)acetamide is a useful research compound. Its molecular formula is C17H12BrClFN3O2 and its molecular weight is 424.65. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Compounds derived from 1,3,4-oxadiazole, similar to the specified chemical, exhibit significant antimicrobial properties. These properties are enhanced by the presence of fluorine atoms in the phenyl ring of the derivatives. Studies have shown that certain derivatives, specifically those bearing a maximum number of fluorine atoms, demonstrate high potency against a broad panel of bacterial and fungal strains (Parikh & Joshi, 2014). Additionally, various 1,3,4-oxadiazole derivatives have been synthesized and shown to be active against different microbial species (Gul et al., 2017).

Anti-Salmonella Typhi Activity

Compounds related to the specified chemical, particularly those derived from phenyl acetic acid and 1,3,4-oxadiazole, have demonstrated significant antibacterial activity against Salmonella typhi. Various derivatives of this compound class, after specific acylation and cyclization reactions, have shown promising results in combating this bacterial strain (Salama, 2020).

Antioxidant and Enzyme Inhibitory Activities

A series of benzimidazole derivatives containing 1,3,4-oxadiazole, similar in structure to the specified chemical, have been synthesized and evaluated for their antioxidant and enzyme inhibitory activities. These compounds have shown notable scavenging activity and have been effective against both Gram-positive and Gram-negative bacteria (Menteşe, Ülker, & Kahveci, 2015).

Antibacterial Agents

Derivatives of 1,3,4-oxadiazole have been synthesized with significant antibacterial activity. These compounds were developed from a common intermediate, which shares structural similarities with the specified chemical. The antibacterial efficacy of these derivatives has been confirmed through various tests (Ramalingam, Ramesh, & Sreenivasulu, 2019).

Xanthine Oxidase Inhibitory Activity

Compounds with a structure that includes 1,3,4-oxadiazole, similar to the chemical , have been evaluated for their xanthine oxidase inhibitory activity. This activity is crucial for potential therapeutic applications in diseases related to oxidative stress (Qi et al., 2015).

Antibacterial and Anti-enzymatic Potential

N-substituted derivatives of 1,3,4-oxadiazole, structurally akin to the specified chemical, have been synthesized and evaluated for their antibacterial and anti-enzymatic potential. These compounds have shown good inhibitory effects against certain bacterial strains and have displayed low toxicity, suggesting potential for further biological applications (Nafeesa et al., 2017).

Anti-inflammatory Activity

N-substituted acetamide derivatives of 1,3,4-oxadiazole, which are structurally related to the specified chemical, have been synthesized and evaluated for anti-inflammatory activity. Certain derivatives have shown significant results in this area, suggesting potential applications in anti-inflammatory therapies (Sunder & Maleraju, 2013).

Properties

IUPAC Name

2-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(2-chloro-4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrClFN3O2/c18-12-3-1-2-10(6-12)17-23-22-16(25-17)8-15(24)21-9-11-4-5-13(20)7-14(11)19/h1-7H,8-9H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBLUWHLUSFQBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CC(=O)NCC3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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